Inauhzin

Catalog No.
S548213
CAS No.
309271-94-1
M.F
C25H19N5OS2
M. Wt
469.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inauhzin

CAS Number

309271-94-1

Product Name

Inauhzin

IUPAC Name

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one

Molecular Formula

C25H19N5OS2

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)

InChI Key

VHUOXERIKQWIJE-UHFFFAOYSA-N

SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4

Solubility

Soluble in DMSO, not in water

Synonyms

10-(2-(5H-(1,2,4)triazino(5,6-b)indol-3-ylthio)butanoyl)-10H-phenothiazine, inauhzin

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4

Description

The exact mass of the compound Inauhzin is 469.1031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antitumor Compounds

Nanoparticle Encapsulation

Structure and Activity Analysis

Ribosomal Stress Induction

Preclinical Toxicity Studies

Combined Anti-Tumor Effects

Inauhzin is a small molecule identified as a potent activator of the tumor suppressor protein p53. Its chemical structure comprises two key components: the triazino[5,6-b]indol moiety and the phenothiazine moiety, which together contribute to its biological activity. Inauhzin has been shown to selectively suppress tumor growth while exhibiting minimal toxicity to normal cells, making it a promising candidate for cancer therapy .

Inauhzin primarily functions through the inhibition of Sirtuin 1 (SIRT1), an enzyme that deacetylates proteins, including p53. By inhibiting SIRT1, Inauhzin enhances the acetylation of p53, preventing its degradation by MDM2, a negative regulator of p53. This mechanism leads to the reactivation of p53, promoting apoptosis in cancer cells without causing significant genotoxic stress . The compound's ability to induce p53 activation has been demonstrated in various cancer cell lines, including human lung carcinoma and colon cancer cells .

Inauhzin exhibits significant biological activity by reactivating p53 pathways in cancer cells. It induces p53-dependent apoptosis and cellular senescence while inhibiting tumor growth in xenograft models. Notably, Inauhzin's selective action on cancer cells allows it to function effectively as an anti-cancer agent without adversely affecting normal tissues . Its low IC50 value (0.7-2 µM) indicates high potency as a SIRT1 inhibitor .

The synthesis of Inauhzin involves several steps that focus on creating its unique chemical scaffold. Initial synthetic routes include the combination of triazino[5,6-b]indol and phenothiazine components. Modifications to these components can enhance the compound's efficacy and specificity for its target. For example, structural variations at specific positions on both moieties have been explored to optimize p53 activation capabilities .

Inauhzin's primary application lies in cancer therapy due to its ability to reactivate p53 and inhibit SIRT1 activity. Its potential use extends to various types of cancers where p53 is known to be dysfunctional. Additionally, ongoing research aims to explore its applications in combination therapies with other anti-cancer agents .

Studies have shown that Inauhzin interacts directly with SIRT1, inhibiting its deacetylation activity and leading to increased levels of acetylated p53. This interaction is critical for its mechanism of action and has been validated through various biochemical assays . Furthermore, structural modifications of Inauhzin analogs have been analyzed for their impacts on both SIRT1 inhibition and p53 activation, providing insights into optimizing its therapeutic potential .

Inauhzin shares structural similarities with several other compounds that also target the p53 pathway or inhibit SIRT1. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
ResveratrolNatural polyphenolSIRT1 inhibitorFound in red wine; promotes longevity
ExifoneSynthetic phenothiazineAntioxidant; potential anti-cancerUsed in neurological disorders
Tenovin-6Synthetic small moleculeSIRT1 inhibitor; activates p53Exhibits anti-aging properties
NicotinamideVitamin B3 derivativeSIRT1 activatorEnhances cellular metabolism

In contrast to these compounds, Inauhzin uniquely combines both triazino[5,6-b]indol and phenothiazine moieties, which synergistically enhance its ability to activate p53 while inhibiting SIRT1 effectively . This dual-action mechanism distinguishes Inauhzin as a promising candidate in cancer therapeutics compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

469.10310259 g/mol

Monoisotopic Mass

469.10310259 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15
1: Zhang Y, Zhang Q, Zeng SX, Hao Q, Lu H. Inauhzin sensitizes p53-dependent cytotoxicity and tumor suppression of chemotherapeutic agents. Neoplasia. 2013 May;15(5):523-34. PubMed PMID: 23633924; PubMed Central PMCID: PMC3638355.
2: Liao JM, Zeng SX, Zhou X, Lu H. Global effect of inauhzin on human p53-responsive transcriptome. PLoS One. 2012;7(12):e52172. doi: 10.1371/journal.pone.0052172. Epub 2012 Dec 21. PubMed PMID: 23284922; PubMed Central PMCID: PMC3528779.
3: Zhang Q, Ding D, Zeng SX, Ye QZ, Lu H. Structure and activity analysis of Inauhzin analogs as novel antitumor compounds that induce p53 and inhibit cell growth. PLoS One. 2012;7(10):e46294. doi: 10.1371/journal.pone.0046294. Epub 2012 Oct 24. PubMed PMID: 23115626; PubMed Central PMCID: PMC3480348.
4: Zhang Y, Zhang Q, Zeng SX, Zhang Y, Mayo LD, Lu H. Inauhzin and Nutlin3 synergistically activate p53 and suppress tumor growth. Cancer Biol Ther. 2012 Aug;13(10):915-24. doi: 10.4161/cbt.20844. Epub 2012 Aug 1. PubMed PMID: 22785205; PubMed Central PMCID: PMC3414413.
5: Zhang Q, Zeng SX, Zhang Y, Zhang Y, Ding D, Ye Q, Meroueh SO, Lu H. A small molecule Inauhzin inhibits SIRT1 activity and suppresses tumour growth through activation of p53. EMBO Mol Med. 2012 Apr;4(4):298-312. doi: 10.1002/emmm.201100211. Epub 2012 Feb 13. PubMed PMID: 22331558; PubMed Central PMCID: PMC3376857.

Explore Compound Types